N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole ring, a pyrazinyl-pyrimidinyl moiety, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodioxole Ring: Starting with catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.
Synthesis of the Pyrazinyl-Pyrimidinyl Moiety: This involves the condensation of 2-chloropyrimidine with pyrazine-2-carboxylic acid in the presence of a base such as potassium carbonate.
Thioether Formation: The pyrazinyl-pyrimidinyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: Finally, the benzodioxole and pyrazinyl-pyrimidinyl intermediates are coupled through an acetamide linkage using an amide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(quinolin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole ring provides stability and potential for aromatic interactions, while the pyrazinyl-pyrimidinyl moiety offers opportunities for hydrogen bonding and electronic interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyrazin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c1-11-6-17(23-18(21-11)13-8-19-4-5-20-13)27-9-16(24)22-12-2-3-14-15(7-12)26-10-25-14/h2-8H,9-10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWZDAOAXLLPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=NC=CN=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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